Cas no 108381-22-2 (3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-)
108381-22-2 structure
Product Name:3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
CAS-Nr.:108381-22-2
MF:C18H16N4O2
MW:320.345243453979
CID:148238
PubChem ID:122345
Update Time:2025-04-19
3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
- UD-CG-212BS
- 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-5-yl]-5-methyl- (9CI)
- UD-CG 212BS
- UD-CG212
- UD-CG-212
- 3(2H)-Pyridazinone, 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benziMidazol-5-yl]-5-Methyl-
- 2-(4-Hydroxyphenyl)-5-[(1,4,5,6-tetrahydro-6-oxo-4-methylpyridazin)-3-yl]-1H-benzimidazole
- 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1h-benzimidazole-5-yl]-5-methyl-3(2h)-pyrid azinone
- AKOS037645587
- 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
- 2PWG8BB816
- O-Demethyl pimobendan
- UNII-2PWG8BB816
- 3-[2-(4-Hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
- O-Desmethyl-Pimobendan (UD-CG 212)
- 2-(4-hydroxyphenyl)-5-(5-methyl-3-oxo-4,5-dihydro-2h-6-pyridazinyl)benzimidazole
- SCHEMBL8264680
- UD-CG 212
- NS00116027
- AS-6158
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-
- 108381-22-2
- 4,5-Dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-3(2H)-pyridazinone
- O-Desmethyl-Pimobendan
- 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
-
- Inchi: 1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24)
- InChI-Schlüssel: QOAXSEARPHDXFC-UHFFFAOYSA-N
- Lächelt: O=C1CC(C)C(C2=CC=C3C(=C2)NC(C2C=CC(=CC=2)O)=N3)=NN1
Berechnete Eigenschaften
- Genaue Masse: 320.12748
- Monoisotopenmasse: 320.12732577g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 2
- Komplexität: 515
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 90.4Ų
Experimentelle Eigenschaften
- PSA: 90.37
3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- Verwandte Literatur
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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